Cas no 851406-18-3 (N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide)
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide
- AB00669569-01
- 851406-18-3
- F0611-0635
- AKOS024587166
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
-
- Inchi: 1S/C20H17F3N2O3/c1-28-14-7-6-12-10-13(18(26)25-17(12)11-14)8-9-24-19(27)15-4-2-3-5-16(15)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,27)(H,25,26)
- InChI Key: OTVXQUGDEUGHLY-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O)(F)F
Computed Properties
- Exact Mass: 390.11912689g/mol
- Monoisotopic Mass: 390.11912689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 67.4Ų
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0611-0635-2μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-5μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-10μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-20μmol |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-1mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-2mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-3mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-4mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-5mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0635-10mg |
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
851406-18-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide
N-2-(7-Methoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl-2-(Trifluoromethyl)Benzamide: A Comprehensive Overview
The compound with CAS No. 851406-18-3, known as N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzamide moiety and a 7-methoxy-substituted dihydroquinoline core. The presence of a trifluoromethyl group further enhances its chemical diversity and potential biological activity.
Recent studies have highlighted the importance of dihydroquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The 7-methoxy substitution on the dihydroquinoline ring is known to influence the compound's pharmacokinetic properties, such as solubility and bioavailability. Additionally, the trifluoromethyl group attached to the benzamide moiety contributes to the molecule's lipophilicity, which is crucial for its interaction with biological targets.
One of the most promising applications of this compound lies in its potential as an enzyme inhibitor. Researchers have reported that N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl derivatives exhibit inhibitory activity against various kinases, which are key players in cellular signaling pathways. This makes the compound a valuable candidate for targeted cancer therapy.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the dihydroquinoline core typically requires a condensation reaction between an aldehyde and an amine, followed by oxidation to form the quinone structure. The introduction of the trifluoromethyl group is achieved through electrophilic substitution or coupling reactions, depending on the specific conditions used.
In terms of pharmacokinetics, studies have shown that this compound exhibits moderate solubility in aqueous solutions, which is essential for its absorption and distribution within the body. The methoxy group on the dihydroquinoline ring also plays a role in stabilizing the molecule's conformation, thereby enhancing its stability in physiological environments.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the benzamide moiety interacts favorably with specific binding sites on target proteins, suggesting a potential mechanism for its biological activity.
Moreover, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile at therapeutic concentrations. However, further investigations are required to fully understand its safety profile and long-term effects.
In conclusion, N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-Yl)ethyl-2-(trifluoromethyl)benzamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activity make it a valuable tool for drug discovery and development.
851406-18-3 (N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)